molecular formula C9H19ClN2O B1487708 2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride CAS No. 1220038-90-3

2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride

Cat. No.: B1487708
CAS No.: 1220038-90-3
M. Wt: 206.71 g/mol
InChI Key: YLXUWANWUHSQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride is a synthetic organic compound featuring a ketone backbone substituted with a methylamino group and a 2-methylpiperidinyl moiety. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical applications, likely as an intermediate in drug synthesis .

Properties

IUPAC Name

2-(methylamino)-1-(2-methylpiperidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-8-5-3-4-6-11(8)9(12)7-10-2;/h8,10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXUWANWUHSQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220038-90-3
Record name Ethanone, 2-(methylamino)-1-(2-methyl-1-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride, commonly referred to as a piperidine derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C₉H₁₉ClN₂O and a CAS number of 1220038-90-3, this compound's unique structure positions it as a candidate for various therapeutic applications, particularly in the realm of neuropharmacology.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly dopamine and norepinephrine pathways. Preliminary studies suggest that the compound may exhibit properties that could be beneficial in treating mood disorders such as depression and anxiety, although further pharmacological studies are required to substantiate these claims.

Pharmacological Studies

Research indicates that compounds with similar structural features often demonstrate significant biological activity. For instance, the presence of a piperidine ring and methyl substitutions suggests potential agonistic effects on dopamine receptors, particularly the D3 receptor, which is implicated in mood regulation and reward processing .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related piperidine derivatives. The following table summarizes the structural features and unique aspects of several relevant compounds:

Compound NameStructure FeaturesUnique Aspects
2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochlorideSimilar piperidine structureDifferent substitution pattern on the piperidine ring
4-MethylaminopiperidineContains a piperidine ringLacks the ketone group, altering reactivity
N,N-DimethylphenethylamineAromatic amine with a similar nitrogen substitutionMore pronounced stimulant properties due to aromaticity

This comparison highlights the potential for diverse biological activities stemming from minor structural variations among piperidine derivatives.

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have focused on optimizing compounds that target dopamine receptors. For instance, modifications to various positions on the piperidine core can significantly influence receptor selectivity and potency. A study demonstrated that certain analogs exhibited enhanced D3 receptor agonist activity while minimizing D2 receptor antagonism . Such findings underscore the importance of structural modifications in enhancing therapeutic profiles.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : Preliminary studies indicate that 2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride may interact with neurotransmitter systems, particularly dopamine and norepinephrine. This interaction suggests potential applications in treating mood disorders such as depression and anxiety, although comprehensive pharmacological studies are necessary to confirm these effects.

Enzyme Inhibition Studies : The compound has been utilized in research involving enzyme inhibition. Its ability to modulate enzyme activity may provide insights into developing new therapeutic agents targeting specific diseases.

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound might possess antibacterial properties.
  • Cytotoxic Effects : Evaluations of cytotoxicity on cancer cell lines have indicated that derivatives of piperidine can inhibit cancer cell growth. This points to the potential for further investigation into the compound's anti-cancer properties.

Industrial Applications

In addition to its research applications, this compound is used in the production of specialty chemicals and intermediates. Its role as a building block for synthesizing more complex molecules highlights its importance in chemical manufacturing.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs differ primarily in substituent groups on the piperidine ring, heterocyclic systems, or aromatic substituents. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Source
2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride C₉H₁₇ClN₂O 212.7 (calculated) Not provided 2-methylpiperidinyl, methylamino, ketone Derived
2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride C₉H₁₇ClN₂O 212.7 (calculated) Not provided 4-methylpiperidinyl isomer
2-(Methylamino)-1-(4-morpholinyl)-1-ethanone hydrochloride C₇H₁₅ClN₂O₂ 194.66 41458-73-5 Morpholine ring instead of piperidine
1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride C₉H₁₁Cl₂NO 220.09 958292-66-5 2-chlorophenyl substituent
Methcathinone hydrochloride (1-(2-Methylamino)-1-phenylpropanone) C₁₀H₁₃ClNO 197.67 Not provided Phenyl substituent, neuroactive properties
Key Observations:
  • Piperidine vs. Morpholine : The morpholine analog (C₇H₁₅ClN₂O₂) has a lower molecular weight due to the oxygen-containing heterocycle, which may increase polarity and reduce lipophilicity compared to piperidine derivatives .
  • Substituent Position: The 2-methylpiperidinyl group in the target compound vs.
  • Aromatic vs. Heterocyclic Systems: Methcathinone (phenyl-substituted) and 1-(2-chlorophenyl) analogs exhibit higher lipophilicity, correlating with enhanced CNS penetration and neurotoxicity risks .

Pharmacological and Toxicological Comparisons

  • Neurotoxicity: Methcathinone (MC) and 3-fluoromethcathinone (3-FMC) demonstrate dose-dependent neurotoxicity via dopamine receptor interactions, while piperidine/morpholine derivatives (e.g., the target compound) lack aromatic rings, possibly reducing such risks .
  • Synthetic Applications : Piperidine-based compounds like the target molecule are frequently used as intermediates in synthesizing complex pharmaceuticals (e.g., spirocyclic compounds in ), whereas morpholine derivatives may serve as building blocks for antibiotics or antivirals .

Industrial and Regulatory Considerations

  • Purity and Manufacturing: Industrial-grade analogs (e.g., 1-(4-hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride) are produced at ≥99% purity under REACH/ISO standards, suggesting similar quality control protocols apply to the target compound .
  • Patent Relevance: Synthesis methods for related compounds (e.g., cyclobutanecarboxylate derivatives in ) highlight the use of methylamino intermediates, underscoring the target compound’s role in multi-step syntheses .

Preparation Methods

General Synthetic Approach

The most common synthetic strategy involves the reaction of a 2-methylpiperidine derivative with an acetylating agent in the presence of methylamine or a methylamino source, followed by hydrochloride salt formation. The process can be summarized as follows:

  • Step 1: Preparation of the 2-methylpiperidine intermediate.
  • Step 2: Introduction of the ethanone moiety via acylation (e.g., using acetyl chloride or similar reagents).
  • Step 3: Methylamination at the alpha position to the ketone.
  • Step 4: Formation of the hydrochloride salt to enhance stability and facilitate purification.

This approach is supported by the general organic chemistry principles for synthesizing amino ketones and piperidine derivatives.

Specific Synthetic Procedure (Reported Example)

A typical procedure reported involves:

  • Dissolving anhydrous methanol as solvent.
  • Adding acetyl chloride dropwise to generate methanolic hydrogen chloride in situ.
  • Adding the 2-methylpiperidine derivative to the solution.
  • Stirring the reaction mixture at room temperature for approximately 1 hour.
  • Removing the solvent under reduced pressure to yield the hydrochloride salt as a fine powder.

This method yields the hydrochloride salt with high purity and good yield (typically >90%) without requiring further purification steps.

Reaction Conditions and Parameters

Parameter Typical Value/Condition Notes
Solvent Anhydrous methanol Provides medium for acetyl chloride reaction
Acetylating Agent Acetyl chloride Added dropwise to control reaction rate
Temperature Room temperature (20–25°C) Mild conditions favor selectivity
Reaction Time 1 hour Sufficient for complete conversion
Product Isolation Solvent removal under reduced pressure Yields fine white powder hydrochloride
Yield Approximately 90–95% High efficiency reported

Comparative Notes on Preparation Routes

While the above method is direct and efficient, alternative routes may involve:

  • Using different acylating agents such as acid anhydrides or activated esters.
  • Employing reductive amination techniques starting from the corresponding aldehyde and methylamine.
  • Utilizing protecting groups on the piperidine nitrogen if selectivity is required.

However, these alternative methods are less commonly reported for this specific compound and may involve more complex purification steps.

Research Findings and Analytical Data

  • The compound synthesized by the above method exhibits consistent structural confirmation via spectroscopic techniques such as ^1H NMR and IR spectroscopy.
  • The hydrochloride salt form enhances the compound's stability and solubility, which is beneficial for further medicinal chemistry applications.
  • Purity levels exceeding 95% are achievable using this synthesis and isolation procedure, as confirmed by chromatographic and spectroscopic analyses.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome Yield (%) Reference
1 2-Methylpiperidine derivative + acetyl chloride in anhydrous MeOH Formation of intermediate ethanone ketone -
2 Methylamine source (methylamino group introduction) Formation of methylamino ethanone moiety -
3 Solvent removal under reduced pressure Isolation of hydrochloride salt as white powder 90–95

- VulcanChem Product Information on 2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride, including synthesis overview and chemical data (2023).
- PubChem Compound Summary for 2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride, providing structural and chemical identifiers (2025).

  • Additional general synthetic knowledge based on standard organic chemistry protocols for amino ketones and piperidine derivatives.

Q & A

Q. What are the established synthetic routes for 2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with methylamine derivatives and substituted piperidine precursors. Key steps include:

  • Amination : Reacting a ketone intermediate (e.g., 1-(2-methylpiperidinyl)-1-ethanone) with methylamine under acidic conditions to form the methylamino group .
  • Salt Formation : Conversion to the hydrochloride salt using hydrochloric acid in solvents like 2-butanone, with nitrogen atmosphere to prevent oxidation .
  • Purification : Filtration of crystalline products or column chromatography for impurities .
    Optimization : Yield improvements are achieved by controlling stoichiometry (e.g., excess methylamine), solvent polarity, and reaction time (e.g., 1–24 hours) .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • LCMS/HPLC : Used to confirm molecular weight (e.g., m/z values) and retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves methylamino, piperidinyl, and ketone functional groups .
  • X-ray Crystallography : Determines stereochemistry and hydrogen-bonding patterns (e.g., monoclinic space groups like P2₁/c) .
  • Elemental Analysis : Validates chloride content in the hydrochloride salt .

Q. What are the known biological targets or pharmacological activities associated with this compound?

Methodological Answer: While direct data on this compound is limited, structural analogs (e.g., methcathinone derivatives) show:

  • Dopaminergic Activity : Interaction with D1 receptors, assessed via competitive binding assays using antagonists like SCH 23390 .
  • Enzyme Inhibition : Potential inhibition of monoamine oxidases (MAOs) via fluorometric assays .
  • Neurochemical Studies : Microdialysis in rodent models to measure extracellular dopamine levels .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different studies?

Methodological Answer: Contradictions may arise from impurities, stereochemical variations, or assay conditions. Strategies include:

  • Analytical Cross-Verification : Use orthogonal methods (e.g., LCMS + NMR) to confirm compound identity and purity .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) with reference standards (e.g., USP Pseudoephedrine Hydrochloride RS) .
  • Receptor Profiling : Compare binding affinities across multiple receptor subtypes (e.g., D1 vs. D2) to clarify selectivity .

Q. What strategies are effective in optimizing enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Resolving Agents : Use enantiopure acids (e.g., tartaric acid) to form diastereomeric salts, separable via recrystallization .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during ketone formation .
  • Chromatographic Separation : Utilize chiral HPLC columns (e.g., Chiralpak IA) to isolate enantiomers .

Q. How to address discrepancies in impurity profiles identified by different chromatographic methods?

Methodological Answer:

  • Orthogonal Techniques : Combine reversed-phase HPLC (e.g., C18 column) with ion-pair chromatography to detect polar impurities .
  • Impurity Synthesis : Prepare suspected impurities (e.g., N-methyl byproducts) as reference standards for spiking experiments .
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to correlate impurities with degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.